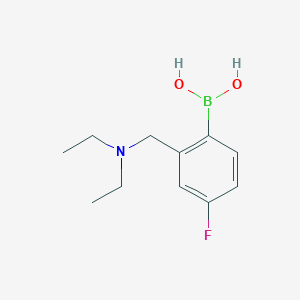

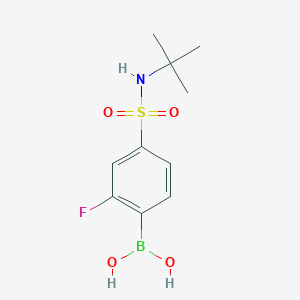

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid

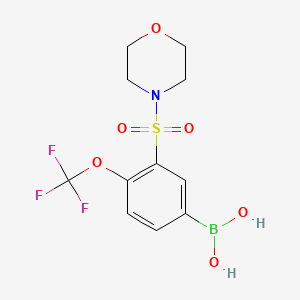

概要

説明

“(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 208516-15-8 . It has a molecular weight of 257.12 and its IUPAC name is 4-[(tert-butylamino)sulfonyl]phenylboronic acid .

Synthesis Analysis

The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific description of the compound’s molecular structure.

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Synthesis and Crystal Structure :

- Boronic acid derivatives like amino-3-fluorophenyl boronic acid have been synthesized from related compounds and are used in the construction of glucose sensing materials operating at physiological pH levels. This highlights their potential application in medical diagnostics and biosensors (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Reactivity with Diols :

- Studies on phenylboronic and 3-fluorophenylboronic acids show their reactivity with diols, which is essential in understanding their behavior in various chemical reactions, potentially influencing their use in synthetic chemistry (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).

Use in Organic Synthesis :

- Boronic acids are valuable in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, demonstrating their utility in building blocks for organic synthesis (Guinchard, Vallée, & Denis, 2005).

Boronic Acids in Sensing Applications :

- Boronic acids, including fluorophenylboronic acids, are increasingly utilized in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions leads to their utility in both homogeneous assays and heterogeneous detection (Lacina, Skládal, & James, 2014).

Asymmetric Synthesis :

- The asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron using a Cu(II) catalyst provides access to synthetically useful and pharmaceutically relevant α-amino boronic acid derivatives (Buesking, Bacauanu, Cai, & Ellman, 2014).

Fluorescent Molecular Rotors :

- Organoboron compounds derived from Schiff bases demonstrate properties like reversible thermochromism and fluorescence, useful in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).

作用機序

Target of Action

The primary target of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The future directions for the use of boronic acids like “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” could involve their use as catalysts for amidation and esterification of carboxylic acids . They could also be used in the development of new methods for the synthesis of complex organic molecules .

生化学分析

Biochemical Properties

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation . The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is particularly valuable in the development of therapeutic agents targeting diseases associated with dysregulated protease activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by inhibiting proteasome activity . The inhibition of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins, leads to the accumulation of misfolded proteins and subsequent activation of apoptotic pathways. Additionally, this compound can modulate cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . By inhibiting proteasome activity, this compound can reduce the activation of NF-κB, thereby attenuating inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of enzyme activity. The boronic acid group forms a reversible covalent bond with the active site of target enzymes, such as serine proteases and the proteasome . This covalent interaction disrupts the normal catalytic function of these enzymes, leading to their inhibition. In the case of the proteasome, the inhibition results in the accumulation of ubiquitinated proteins, which triggers cellular stress responses and apoptosis. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and cellular context. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with significant changes in proteasome activity and protein accumulation occurring within 24 hours . Long-term studies in in vivo models have shown that repeated administration of this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage, immunosuppression, and gastrointestinal disturbances have been reported . These adverse effects are likely due to the off-target inhibition of other enzymes and proteins, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can undergo reversible covalent bonding with diols and other nucleophiles, which can influence metabolic flux and metabolite levels . Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain biological activity . The metabolic pathways of this compound are complex and can vary depending on the specific biological context and species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters, and can also bind to plasma proteins, which can affect its bioavailability and distribution . Within cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the boronic acid group can facilitate the binding of this compound to nuclear proteins, allowing it to modulate gene expression and cellular stress responses . Additionally, the localization of this compound to the proteasome and other enzyme complexes is essential for its inhibitory effects on enzyme activity .

特性

IUPAC Name |

[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYXGYBQPAVGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)